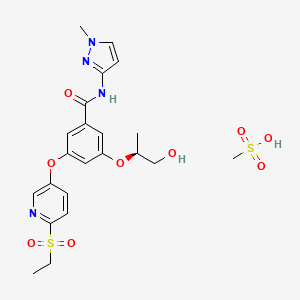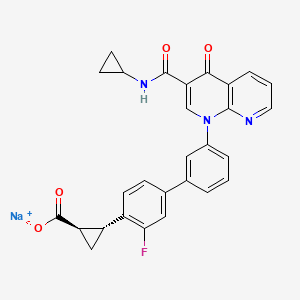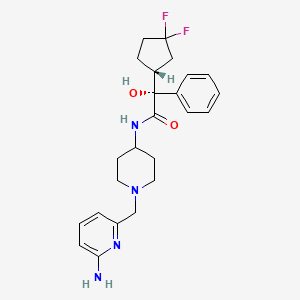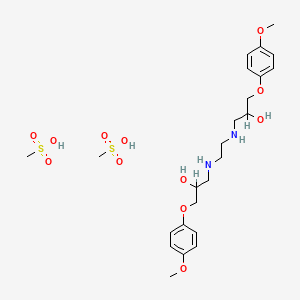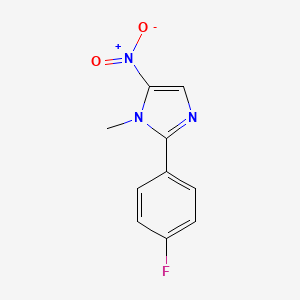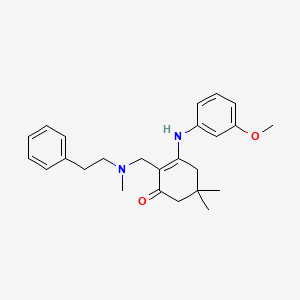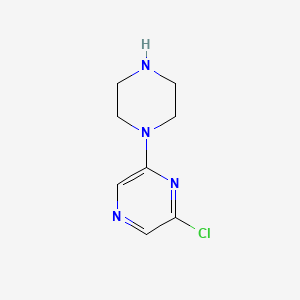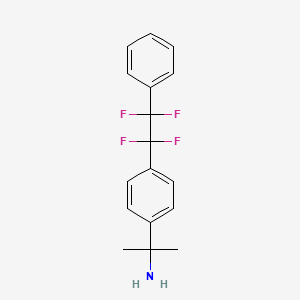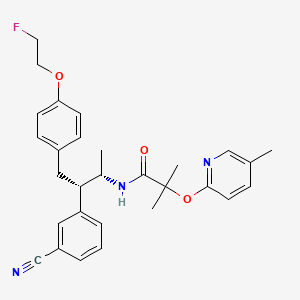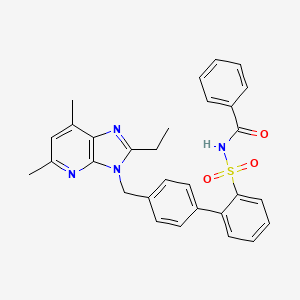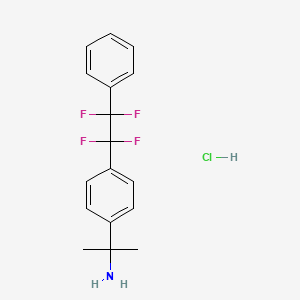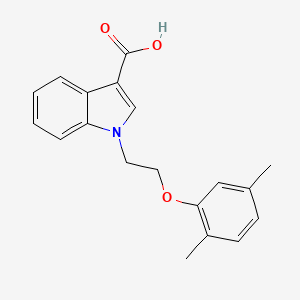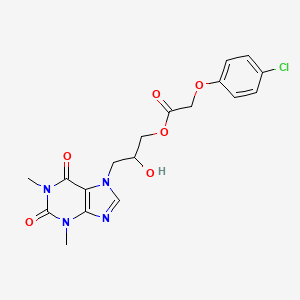
ONO-8130
科学研究应用
ONO-8130 具有广泛的科学研究应用:
化学: 用作工具化合物来研究前列腺素 E2 受体在各种化学过程中的作用。
生物学: 研究其对细胞信号通路的影响,特别是那些涉及炎症和疼痛的通路。
医学: 作为治疗膀胱炎等疾病的潜在治疗剂而被探索,它在减轻膀胱疼痛方面显示出疗效.
工业: 用于开发靶向前列腺素 E2 受体的新药.
作用机制
ONO-8130 通过选择性拮抗前列腺素 E2 受体 EP1 来发挥作用。该受体参与疼痛和炎症的介导。 通过阻断该受体,this compound 抑制脊髓中细胞外信号调节激酶的磷酸化,从而减少疼痛信号和炎症反应 .
类似化合物:
SC-19220: 另一种具有类似镇痛特性的 EP1 受体拮抗剂。
AH-6809: 前列腺素受体(包括 EP1)的非选择性拮抗剂。
ONO-8711: 具有类似结构和功能的化合物,但具有不同的药代动力学特性.
This compound 的独特性: this compound 由于其对 EP1 受体的高度选择性而独一无二,这允许在最小脱靶相互作用的情况下实现靶向治疗效果。 这种选择性使其在研究和潜在临床应用中都成为有价值的工具 .
生化分析
Biochemical Properties
ONO-8130 plays a significant role in biochemical reactions by selectively antagonizing the prostaglandin E2 (PGE2) receptor EP1 . This receptor is involved in various physiological processes, including pain perception and inflammation. This compound exhibits a high affinity for the EP1 receptor with a Ki value of 1.9 nM . It interacts with the receptor by blocking its activation, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . Additionally, this compound has been shown to suppress pain associated with cyclophosphamide-induced cystitis in mice .
Cellular Effects
This compound influences various cellular processes, particularly those related to pain and inflammation. In cellular models, this compound has been demonstrated to block the phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord . This inhibition of ERK phosphorylation is significant because ERK is a key player in cell signaling pathways that regulate pain perception and inflammatory responses . Furthermore, this compound has been shown to relieve bladder pain in mice with cyclophosphamide-induced cystitis, indicating its potential therapeutic effects on cellular functions related to pain and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the prostaglandin E2 (PGE2) receptor EP1 . By binding to the EP1 receptor, this compound prevents the activation of this receptor by PGE2, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . This includes the inhibition of ERK phosphorylation in the L6 spinal cord, which is a critical step in the transmission of pain signals . Additionally, this compound has been shown to block PGE2-induced contraction and eliminate spontaneous tone in guinea pig trachea, further demonstrating its role in modulating physiological responses to pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in inhibiting pain and inflammation over extended periods . For instance, in mice with cyclophosphamide-induced cystitis, this compound was able to relieve bladder pain and referred hyperalgesia in a dose-dependent manner . The compound’s stability and sustained efficacy make it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.3 to 30 mg/kg has been shown to prevent bladder pain-like behavior and referred hyperalgesia in a dose-dependent manner . Higher doses of this compound (30 mg/kg) were particularly effective in reversing established cystitis-related bladder pain .
Metabolic Pathways
This compound is involved in metabolic pathways related to the prostaglandin E2 (PGE2) signaling axis . By antagonizing the EP1 receptor, this compound disrupts the normal signaling pathways mediated by PGE2, which are involved in the sensitization of peripheral and central nociceptive neurons during inflammation . This disruption leads to a reduction in pain and inflammation, highlighting the compound’s potential as a therapeutic agent for conditions involving PGE2-mediated signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the EP1 receptor . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . In animal models, this compound has been shown to reach the L6 spinal cord, where it inhibits ERK phosphorylation and relieves pain . This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches the target tissues where it can exert its pharmacological actions .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, the EP1 receptor . By binding to the EP1 receptor, this compound exerts its effects at the cellular membrane level, where the receptor is located . This localization is essential for the compound’s ability to inhibit receptor activation and downstream signaling pathways . Additionally, the compound’s interaction with the EP1 receptor may involve specific targeting signals or post-translational modifications that direct it to the appropriate cellular compartments .
准备方法
合成路线和反应条件: ONO-8130 是通过多步化学过程合成的反应条件通常涉及使用有机溶剂,如二甲基亚砜和乙醇,并且严格控制反应温度以确保获得所需产物 .
工业生产方法: this compound 的工业生产涉及将实验室合成过程扩大规模。 这包括优化反应条件以最大限度地提高产率和纯度,以及实施严格的质量控制措施以确保批次间的一致性 .
化学反应分析
反应类型: ONO-8130 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的亚砜和砜。
还原: 还原反应可以将磺酰基转化为硫醇基。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 采用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.
主要产物: 从这些反应中形成的主要产物包括亚砜、砜、硫醇和取代的苯甲酸衍生物 .
相似化合物的比较
SC-19220: Another EP1 receptor antagonist with similar analgesic properties.
AH-6809: A non-selective antagonist of prostaglandin receptors, including EP1.
ONO-8711: A compound with a similar structure and function, but with different pharmacokinetic properties.
Uniqueness of ONO-8130: this compound is unique due to its high selectivity for the EP1 receptor, which allows for targeted therapeutic effects with minimal off-target interactions. This selectivity makes it a valuable tool in both research and potential clinical applications .
属性
IUPAC Name |
4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXMDBQCUCDLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459841-96-4 | |
| Record name | ONO 8130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid (ONO-8130)?
A1: 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, commonly known as this compound, acts as a selective antagonist of the prostaglandin EP1 receptor. [, , , ] This means it binds to the EP1 receptor and blocks the binding of its natural ligand, prostaglandin E2 (PGE2). [, ] By inhibiting this interaction, this compound prevents the downstream signaling cascade usually triggered by PGE2 binding to the EP1 receptor.
Q2: What role does the prostaglandin EP1 receptor play in airway smooth muscle contraction?
A2: Research suggests that PGE2, acting through the EP1 receptor, contributes to both the maintenance of basal tone [] and the induction of contractions in guinea pig trachea (GPT), a model often used to study human airway responses. [, ] Antagonizing the EP1 receptor with this compound significantly reduced antigen-induced contractions in GPT, mimicking the effects of cyclooxygenase (COX) inhibition by indomethacin. [] This supports the idea that PGE2, primarily signaling through the EP1 receptor, plays a significant role in antigen-induced airway smooth muscle contraction.
Q3: How does this compound compare to other compounds targeting airway smooth muscle contraction?
A3: While this compound specifically targets the PGE2-EP1 receptor pathway, other classes of drugs, like antihistamines, leukotriene inhibitors (e.g., zileuton), and COX inhibitors (e.g., indomethacin), target different mediators involved in airway smooth muscle contraction. [] Interestingly, combining this compound with antihistamines and zileuton completely abolished antigen-induced contractions in GPT. [] This highlights the potential for synergistic effects when combining this compound with drugs targeting alternative pathways involved in airway constriction.
Q4: Beyond airway smooth muscle, what other potential therapeutic applications are being explored for this compound?
A4: Research indicates that this compound can alleviate bladder pain in mice with cyclophosphamide-induced cystitis. [] Additionally, studies have investigated the compound's potential in treating other conditions, such as diabetes. Research suggests that this compound negates the protective effect of a specific LRH-1 agonist, BL001, against stress-induced beta-cell death, suggesting a role for the PTGS2-PGE2/PTGER1 signaling axis in mediating BL001's beneficial effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
